4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Description

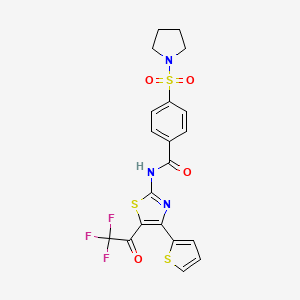

This compound features a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 5 with a trifluoroacetyl moiety. The benzamide group at position 2 of the thiazole is further modified with a 4-(pyrrolidin-1-ylsulfonyl) substituent. Key structural attributes include:

- Thiazole ring: Serves as a central scaffold for functionalization.

- Thiophen-2-yl: An electron-rich heteroaryl group influencing π-π stacking interactions.

- Trifluoroacetyl: A strong electron-withdrawing group (EWG) enhancing metabolic stability and modulating electronic properties.

- Pyrrolidin-1-ylsulfonyl benzamide: Enhances solubility via sulfonamide polarity while pyrrolidine introduces steric bulk .

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4S3/c21-20(22,23)17(27)16-15(14-4-3-11-31-14)24-19(32-16)25-18(28)12-5-7-13(8-6-12)33(29,30)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXJCKPZUQCZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of STAT3 : The compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway in human HeLa cells. The EC50 value for this inhibition is reported to be , indicating a moderate potency against this target .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. However, specific activity against ESKAPE pathogens remains to be fully characterized.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

| Biological Activity | Target | EC50/IC50 Value | Assay Type |

|---|---|---|---|

| STAT3 Inhibition | Human HeLa Cells | 15 µM | Luciferase Reporter Assay |

| Antimicrobial Activity | Various Bacterial Strains | Not Specified | Disk Diffusion Method |

| Cytotoxicity | Cancer Cell Lines | Not Specified | MTT Assay |

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several derivatives based on the parent structure of this compound. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that the presence of the thiophene moiety was crucial for maintaining antimicrobial potency.

Case Study 2: Anticancer Potential

In another study focused on cancer therapeutics, derivatives of this compound were tested against various cancer cell lines. Results showed that some derivatives exhibited significant cytotoxic effects with IC50 values ranging from to . These findings suggest potential applications in cancer treatment, warranting further investigation into their mechanisms.

Comparison with Similar Compounds

Thiazole Core Modifications

The thiazole ring’s substituents critically determine biological activity and physicochemical properties.

Key Observations :

Benzamide/Sulfonamide Modifications

The sulfonamide-benzamide moiety influences solubility and target engagement.

Key Observations :

Thiophene vs. Other Heteroaryl Groups

Thiophene’s electronic profile contrasts with phenyl or pyrimidine substituents.

Key Observations :

- Thiophene’s electron density may favor interactions with hydrophobic binding pockets, unlike pyrimidine’s electron-deficient nature .

- Triazole-thiophene hybrids (e.g., ) share thiophene but differ in core scaffold flexibility.

Research Findings and Implications

- Synthetic Routes : Analogues in and were synthesized via nucleophilic substitution or condensation, suggesting the target compound could follow similar protocols.

- Biological Activity : While specific data for the target are unavailable, compounds with trifluoroacetyl groups (e.g., ) often exhibit enhanced stability in metabolic assays.

- Docking Studies : Thiazole derivatives with aryl substituents (e.g., ) show distinct binding poses, implying the target’s thiophene and sulfonamide groups may optimize receptor engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.